molecular formula C8H10N2O2 B019153 2-Amino-3-methoxybenzamide CAS No. 106782-78-9

2-Amino-3-methoxybenzamide

Cat. No.: B019153
CAS No.: 106782-78-9
M. Wt: 166.18 g/mol
InChI Key: KTSGITANKLIJRS-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key enzyme involved in the base excision repair (BER) pathway, which is crucial for repairing DNA damage and maintaining genomic stability .

Biochemical Pathways

Given its interaction with parp1, it is likely to influence thebase excision repair (BER) pathway . The BER pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The downstream effects of this interaction could include changes to DNA repair processes and genomic stability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on DNA repair processes. By interacting with PARP1 and influencing the BER pathway, this compound may affect the cell’s ability to repair DNA damage, potentially leading to changes in cell survival and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxybenzamide typically involves the reaction of 2-Amino-3-methoxybenzoic acid with ammonia or an amine derivative. One common method is the direct condensation of 2-Amino-3-methoxybenzoic acid with ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxybenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

Scientific Research Applications

2-Amino-3-methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-3-methoxybenzoic acid
  • 3-Methoxybenzamide
  • 2-Amino-4-methoxybenzamide

Comparison: 2-Amino-3-methoxybenzamide is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry. Compared to 3-Methoxybenzamide, the presence of the amino group in this compound provides additional sites for hydrogen bonding, enhancing its binding affinity and specificity .

Properties

IUPAC Name

2-amino-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGITANKLIJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594900
Record name 2-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106782-78-9
Record name 2-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxy-2-nitrobenzamide (7.0 g, 0.038 mol) was dissolved in ethanol (150 ml) and the solution stirred with Raney nickel catalyst (0.5 g) under a hydrogen atmosphere at 50 p.s.i. (3.45 bar) for 4 hours. The catalyst was removed by filtration and the solvent removed by evaporation under vacuum to give the title compound, after crystallization from ethyl acetatehexane, as a colorless solid (6.3 g, 83%), m.p. 140°-141° C. Found: C,58.03; H,6.06; N,16.65. C8H10N2O2 requires C,57.82; H,6.07; N,16.86%.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-methoxy benzoic acid (2.0 g, 11.90 mmol) in THF (30 mL) was added EDCl (2.7 g, 14.3 mmol), HOBt (1.9 g, 14.3 mmol) and NMM (1.6 mL, 14.3 mmol). The reaction was stirred at room temperature for 2 hours and then NH4OH (1 mL) in H2O (1 mL) was added. After stirring overnight, the reaction was diluted with H2O and extracted with CH2Cl2. The organics were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The solids were suspended in Et2O and filtered off to afford 2-amino-3-methoxybenzamide (1.1 g, 56%). 1H NMR (300 MHz, DMSO-d6) δ 7.71 (br s, 1H), 7.19 (d, J=8.1 Hz, 1H), 7.08 (br s, 1H), 6.87 (d, J=7.1 Hz, 1H), 6.45-6.53 (m, 1H), 6.26 (br s, 2H), 3.78 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-3-methoxy benzoic acid (5.00 g, 29.9 mmol) in THF (50 mL) were added EDCl (6.88 g, 35.9 mmol), HOBt (4.85 g, 35.9 mmol), N-methylmorpholine (3.60 g, 35.9 mmol), and aqueous ammonia (50% v/v, 30 mL). Then, the reaction mixture was stirred at room temperature for 48 hours. Then, water was added and the product was extracted with ethyl acetate (2×250 mL). The combined organic phase was washed with water, then brine, and dried over anhydrous Na2SO4. Removal of solvent gave product 2-amino-3-methoxy-benzamide as a light orange solid. Yield: 1.70 g (34%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 2-amino-3-methoxybenzoic acid (8.11 g, 48.52 mmol) in DMF (150 mL) at rt were added DIEA (13.2 mL, 58.22 mmol), 2 N ammonia in MeOH (33.96 mL, 67.92 mmol), EDCI (11.16 g, 58.22 mmol), and 1-hydroxybenzotriazole (7.87 g, 58.22 mmol). The solution was stirred at rt under argon. After 20 h the solution was diluted with water and extracted ten times with EtOAc. The EtOAc volume was reduced and washed with brine. The EtOAc fraction was concentrated and diluted with diethyl ether. The resulting tan solid was collected and dried in vacuo to give 2-amino-3-methoxybenzamide (6.08 g, 76%). 1H NMR (300 MHz, DMSO-d6) δ 3.79 (s, 3H), 6.26 (bs, 2H), 6.48 (m, 1H), 6.88 (d, J=7.9 hz, 1H), 7.12 (bs, 1H), 7.19 (dd, J=8.2, 1.0 Hz, 1H), 7.70 (bs, 1H) LC-MS (ESI) m/z 167 (M+H)+.
Quantity
8.11 g
Type
reactant
Reaction Step One
Name
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
33.96 mL
Type
reactant
Reaction Step One
Name
Quantity
11.16 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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